8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromo ketones, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including bromination, cyclization, and carboxylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are often used.
Major Products:
Oxidation: Formation of 8-bromo-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde or 8-bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: Formation of 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it serves as a scaffold for designing molecules with antimicrobial, antiviral, and anticancer properties .
Medicine: Medicinal chemistry applications include the development of drugs targeting specific enzymes or receptors, leveraging the compound’s ability to interact with biological macromolecules .
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
- 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 8-Chloro-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Comparison: Compared to its analogs, 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. Its carboxylic acid group also enhances its solubility and reactivity in aqueous environments, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
8-bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-3-12-6(9(13)14)4-11-8(12)7(5)10/h2-4H,1H3,(H,13,14) |
InChI Key |
YRVHYBXLTBDTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(N2C=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.